2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18177470
InChI: InChI=1S/C10H9F6N.ClH/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16;/h3-5H,1-2,17H2;1H
SMILES:
Molecular Formula: C10H10ClF6N
Molecular Weight: 293.63 g/mol

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

CAS No.:

Cat. No.: VC18177470

Molecular Formula: C10H10ClF6N

Molecular Weight: 293.63 g/mol

* For research use only. Not for human or veterinary use.

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride -

Specification

Molecular Formula C10H10ClF6N
Molecular Weight 293.63 g/mol
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H9F6N.ClH/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16;/h3-5H,1-2,17H2;1H
Standard InChI Key IHJYJCHMLCHIFM-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₀H₁₀ClF₆N, with a molecular weight of 293.63 g/mol . Its IUPAC name, 2-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride, reflects the substitution pattern and functional groups. The hydrochloride salt forms via protonation of the amine group, rendering it hygroscopic and suitable for storage.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClF₆N
Molecular Weight293.63 g/mol
CAS Number374822-27-2
IUPAC Name2-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride

Synthesis and Industrial Preparation

Synthetic Pathways

Industrial synthesis involves multi-step reactions optimized for yield and purity. A common route begins with 3,5-bis(trifluoromethyl)benzaldehyde, which undergoes reductive amination with ethylamine followed by hydrochloric acid quenching to form the hydrochloride salt. Key parameters include:

  • Temperature control (0–5°C during amination to prevent side reactions).

  • Solvent selection (polar aprotic solvents like tetrahydrofuran enhance reaction efficiency).

  • Catalyst use (palladium on carbon for hydrogenation steps).

Purification and Quality Control

Post-synthesis purification employs recrystallization from ethanol/water mixtures, yielding >98% purity. High-performance liquid chromatography (HPLC) and mass spectrometry validate structural integrity, while Karl Fischer titration ensures low water content (<0.5%).

Physicochemical Properties

Stability and Solubility

The hydrochloride salt is stable under ambient conditions but degrades above 200°C. It exhibits moderate solubility in polar solvents:

  • Water: ~15 mg/mL at 25°C.

  • Ethanol: ~50 mg/mL at 25°C.

  • Dichloromethane: <5 mg/mL at 25°C.

Spectroscopic Characteristics

While specific spectral data are unavailable in the provided sources, analogous compounds show:

  • ¹H NMR: Aromatic protons at δ 7.8–8.2 ppm, amine protons at δ 2.5–3.0 ppm.

  • ¹⁹F NMR: CF₃ signals at δ -60 to -65 ppm.

Mechanism of Action and Biological Relevance

Receptor Interactions

The trifluoromethyl groups enhance binding affinity to hydrophobic pockets in enzymes or receptors. For example, in G protein-coupled receptor (GPCR) studies, this compound acts as a partial agonist due to its ability to stabilize active conformations via van der Waals interactions.

Catalytic Applications

Research and Industrial Applications

Medicinal Chemistry

The compound serves as a building block for kinase inhibitors and antiviral agents. Its -CF₃ groups improve metabolic stability and membrane permeability, addressing pharmacokinetic challenges in drug design.

Materials Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability. Composite materials incorporating this compound show 20–30% higher glass transition temperatures compared to conventional analogs.

Future Research Directions

Unexplored Pharmacological Targets

Screening against ion channels and epigenetic regulators could reveal novel therapeutic applications. Computational docking studies suggest affinity for the serotonin transporter (SERT), warranting experimental validation.

Environmental Impact Assessment

Degradation pathways and ecotoxicological effects in aquatic systems require investigation. Preliminary models predict moderate bioaccumulation potential (log Kow = 3.8), highlighting the need for wastewater treatment protocols.

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